[2-(Dimethylamino)ethyl](2-phenylethyl)amine
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Overview
Description
2-(Dimethylamino)ethylamine is an organic compound with the molecular formula C12H20N2. This compound is characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to a phenylethyl group. It is a versatile compound with applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethylamine typically involves the reaction of 2-phenylethylamine with dimethylamine under controlled conditions. One common method is the reductive amination of 2-phenylethylamine using formaldehyde and dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
On an industrial scale, the production of 2-(Dimethylamino)ethylamine can be achieved through continuous flow processes that ensure high yield and purity. The use of catalytic hydrogenation and advanced purification techniques, such as distillation and crystallization, are common to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of different substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Substituted amines with various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(Dimethylamino)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is utilized in the study of neurotransmitter analogs and receptor binding studies. It helps in understanding the interaction of amine-based compounds with biological receptors .
Medicine
Medically, 2-(Dimethylamino)ethylamine derivatives are explored for their potential therapeutic effects, including their role as antidepressants and antipsychotics. They are also investigated for their ability to modulate neurotransmitter activity in the brain .
Industry
Industrially, the compound is used in the manufacture of polymers, resins, and surfactants. Its role as a catalyst in various chemical reactions is also significant .
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can act as an agonist or antagonist, modulating the activity of neurotransmitters like dopamine and serotonin. This modulation affects various physiological processes, including mood regulation and cognitive functions .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylphenethylamine: Similar structure but lacks the ethyl chain connecting the dimethylamino group.
2-Phenylethylamine: Lacks the dimethylamino group, making it less versatile in chemical reactions.
N,N-Dimethyl-β-phenethylamine: Similar structure but with different substitution patterns.
Uniqueness
2-(Dimethylamino)ethylamine is unique due to its combination of the dimethylamino group and the phenylethyl group, which provides a balance of hydrophilic and hydrophobic properties. This makes it a valuable intermediate in the synthesis of various compounds with diverse applications .
Biological Activity
2-(Dimethylamino)ethylamine, often referred to as DMPEA, is a compound of significant interest in pharmacology and medicinal chemistry due to its structural similarities to various biologically active amines. This article explores the biological activity of DMPEA, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
DMPEA has the following chemical structure:
- Chemical Formula : C12H17N
- Molecular Weight : 191.27 g/mol
- IUPAC Name : N,N-Dimethyl-2-(2-phenylethyl)ethanamine
The compound features a dimethylamino group attached to a 2-phenylethyl chain, which contributes to its biological activity by interacting with various receptors in the body.
DMPEA exhibits biological activity primarily through its interaction with neurotransmitter systems. The following mechanisms have been identified:
- Monoamine Receptor Modulation : DMPEA has been shown to interact with serotonin (5-HT) and norepinephrine receptors, potentially influencing mood and anxiety levels.
- Dopaminergic Activity : Preliminary studies suggest that DMPEA may exhibit dopaminergic activity, which could be beneficial in treating disorders like Parkinson's disease or depression.
Biological Activity Overview
The biological activity of DMPEA has been assessed through various studies, revealing its potential in several therapeutic areas:
Activity | Description |
---|---|
Antidepressant Effects | DMPEA may elevate mood by enhancing serotonin levels in the brain. |
Anti-cancer Properties | Research indicates cytotoxic effects against certain cancer cell lines. |
Neuroprotective Effects | Potential to protect neuronal cells from oxidative stress and apoptosis. |
Antidepressant Effects
A study published in Molecules examined the impact of DMPEA on serotonin levels in animal models. The results indicated a significant increase in serotonin turnover, suggesting a potential antidepressant effect (Molecular Studies, 2020) .
Anti-Cancer Activity
Research conducted by Liu et al. (2024) demonstrated that DMPEA exhibits cytotoxic effects against lung cancer cell lines. The study highlighted that DMPEA induced apoptosis in A549 cells through the activation of caspase pathways, indicating its potential as an anti-cancer agent (Liu et al., 2024) .
Neuroprotective Properties
In another study focused on neuroprotection, DMPEA was shown to reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests that DMPEA may have therapeutic potential for neurodegenerative diseases (ResearchGate, 2024) .
Properties
IUPAC Name |
N',N'-dimethyl-N-(2-phenylethyl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-14(2)11-10-13-9-8-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJBWYZFAIDFQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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